2',4'-Dihydroxy-6'-methoxyacetophenone 2',4'-Dihydroxy-6'-methoxyacetophenone 2', 4'-Dihydroxy-6'-methoxyacetophenone belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2', 4'-Dihydroxy-6'-methoxyacetophenone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2', 4'-dihydroxy-6'-methoxyacetophenone is primarily located in the cytoplasm. Outside of the human body, 2', 4'-dihydroxy-6'-methoxyacetophenone can be found in herbs and spices. This makes 2', 4'-dihydroxy-6'-methoxyacetophenone a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 3602-54-8
VCID: VC20859905
InChI: InChI=1S/C9H10O4/c1-5(10)9-7(12)3-6(11)4-8(9)13-2/h3-4,11-12H,1-2H3
SMILES: CC(=O)C1=C(C=C(C=C1OC)O)O
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol

2',4'-Dihydroxy-6'-methoxyacetophenone

CAS No.: 3602-54-8

Cat. No.: VC20859905

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Dihydroxy-6'-methoxyacetophenone - 3602-54-8

Specification

Description 2', 4'-Dihydroxy-6'-methoxyacetophenone belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2', 4'-Dihydroxy-6'-methoxyacetophenone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2', 4'-dihydroxy-6'-methoxyacetophenone is primarily located in the cytoplasm. Outside of the human body, 2', 4'-dihydroxy-6'-methoxyacetophenone can be found in herbs and spices. This makes 2', 4'-dihydroxy-6'-methoxyacetophenone a potential biomarker for the consumption of this food product.
CAS No. 3602-54-8
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
IUPAC Name 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone
Standard InChI InChI=1S/C9H10O4/c1-5(10)9-7(12)3-6(11)4-8(9)13-2/h3-4,11-12H,1-2H3
Standard InChI Key IETZAWFZIAOWQX-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=C(C=C1OC)O)O
Canonical SMILES CC(=O)C1=C(C=C(C=C1OC)O)O
Appearance Powder
Melting Point 197-199°C

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